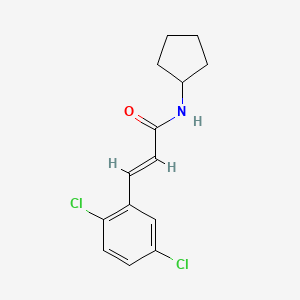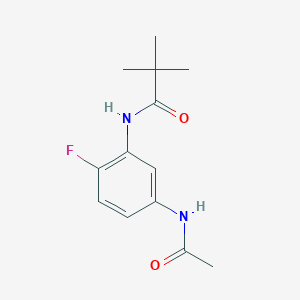
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain and central nervous system.
作用机制
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor by (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and modulates the activity of various ion channels and enzymes. This results in a wide range of physiological and behavioral effects, including analgesia, sedation, hypothermia, and altered perception.
Biochemical and Physiological Effects:
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways. This compound has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, which may contribute to its analgesic, anxiolytic, and antidepressant effects. (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has also been shown to regulate the expression of various genes involved in inflammation, oxidative stress, and cell death, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and can be used in a variety of experimental paradigms, including in vitro assays, animal models, and human studies. However, (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide also has some limitations, including its potential for toxicity and its potential for abuse. Researchers must take care to use appropriate doses and to follow ethical guidelines when using (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide in their experiments.
未来方向
There are several future directions for research on (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide and other synthetic cannabinoids. One area of interest is the development of new drugs based on the structure of (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide that have improved therapeutic profiles and reduced side effects. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases. Finally, there is a need for further research on the potential risks and benefits of using synthetic cannabinoids in humans, particularly in the context of medical treatment.
合成方法
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reduction of the alkyne group to yield the desired compound.
科学研究应用
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been used in studies of pain, inflammation, anxiety, depression, addiction, and neurodegenerative diseases. (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has also been used to investigate the mechanism of action of other cannabinoids and to develop new cannabinoid-based drugs.
属性
IUPAC Name |
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-11-6-7-13(16)10(9-11)5-8-14(18)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQZNMIMMULIF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)